molecular formula C14H28F2Sn B13460770 Tributyl(2,2-difluoroethenyl)stannane

Tributyl(2,2-difluoroethenyl)stannane

Cat. No.: B13460770
M. Wt: 353.08 g/mol
InChI Key: ROVSMJKMWHKIQT-UHFFFAOYSA-N
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Description

Tributyl(2,2-difluoroethenyl)stannane is an organotin compound with the molecular formula C14H28F2Sn. It is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,2-difluoroethenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 2,2-difluoroethene under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,2-difluoroethenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce various reduced organic molecules .

Scientific Research Applications

Tributyl(2,2-difluoroethenyl)stannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyl(2,2-difluoroethenyl)stannane involves its ability to donate or accept electrons in chemical reactions. This property makes it a valuable reagent in radical reactions, where it can facilitate the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tributyl(2,2-difluoroethenyl)stannane include:

Uniqueness

This compound is unique due to the presence of the difluoroethenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroethenyl group is desired .

Properties

Molecular Formula

C14H28F2Sn

Molecular Weight

353.08 g/mol

IUPAC Name

tributyl(2,2-difluoroethenyl)stannane

InChI

InChI=1S/3C4H9.C2HF2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H;

InChI Key

ROVSMJKMWHKIQT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C(F)F

Origin of Product

United States

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